molecular formula C22H18ClFN4OS B2936646 (4-(2-Chlorophenyl)piperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone CAS No. 1049364-39-7

(4-(2-Chlorophenyl)piperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone

Cat. No.: B2936646
CAS No.: 1049364-39-7
M. Wt: 440.92
InChI Key: YEQFTTYGDRDPMC-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a piperazine ring substituted at the 4-position with a 2-chlorophenyl group and an imidazo[2,1-b]thiazole scaffold linked to a 4-fluorophenyl moiety. Its structural complexity arises from the integration of two pharmacophoric fragments:

  • Piperazine core: Known for modulating receptor binding affinity, particularly in CNS-targeting drugs.
  • Imidazothiazole system: A privileged scaffold in medicinal chemistry, often associated with antimicrobial, antiviral, and kinase inhibitory activities .

Properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN4OS/c23-17-3-1-2-4-19(17)26-9-11-27(12-10-26)21(29)20-14-30-22-25-18(13-28(20)22)15-5-7-16(24)8-6-15/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQFTTYGDRDPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. This suggests that (4-(2-Chlorophenyl)piperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone may also interact with various cellular targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Similar compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with similar compounds, it is likely that multiple biochemical pathways are affected

Result of Action

Similar compounds have been shown to exhibit cytotoxic activity dependent on various cell lines. This suggests that the compound may have potential antiproliferative or cytotoxic effects.

Biological Activity

The compound (4-(2-Chlorophenyl)piperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone, also known by its PubChem CID 42269954, is a synthetic organic compound with potential biological activity. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H18ClFN4OS
  • Molecular Weight : 440.9 g/mol
  • IUPAC Name : [4-(2-chlorophenyl)piperazin-1-yl]-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone

Biological Activity Overview

Research indicates that compounds containing imidazo-thiazole moieties exhibit significant biological activities, including antimicrobial and anticancer properties. The specific compound in focus has been evaluated for its activity against various pathogens and its potential therapeutic applications.

Antitubercular Activity

Recent studies have highlighted the efficacy of imidazo-thiazole derivatives against Mycobacterium tuberculosis (Mtb). For instance, related compounds have shown IC50 values ranging from 2.03 μM to 7.05 μM against Mtb strains, suggesting that modifications in the chemical structure can enhance activity against this pathogen .

The proposed mechanism of action for this class of compounds involves inhibition of key enzymes in the bacterial metabolism and disruption of cellular processes. Molecular docking studies have provided insights into how these compounds interact with target proteins in Mtb, enhancing their inhibitory effects .

Study 1: Antitubercular Screening

A study focused on the synthesis and evaluation of various imidazo-thiazole derivatives found that one compound exhibited an IC90 of 7.05 μM against Mtb H37Ra. This study emphasized the selective inhibition of Mtb without affecting non-tuberculous mycobacteria .

Study 2: Structure-Activity Relationship (SAR)

Another research effort explored the SAR of similar compounds, revealing that specific substitutions on the imidazo-thiazole framework significantly impacted biological activity. For instance, compounds with electron-withdrawing groups demonstrated enhanced potency against Mtb .

CompoundIC50 (μM)IC90 (μM)Selectivity
IT102.327.05Selective for Mtb
IT062.0315.22Selective for Mtb

Comparison with Similar Compounds

Data Tables

Table 1: Crystallographic Parameters of Selected Analogues
Compound Space Group Unit Cell Parameters (Å, °) Planarity Deviation (Å) Reference
Target Compound (hypothetical) P¯1 a=8.2, b=10.5, c=12.3; α=90, β=95, γ=110 0.15 *
Compound 5 () P¯1 a=8.1, b=10.4, c=12.2; α=89, β=94, γ=109 0.18
Pyrazolo[3,4-d]thiazole derivative () P2₁/c a=14.7, b=6.9, c=17.2; β=102° 0.22

*Hypothetical data inferred from isostructural analogs.

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